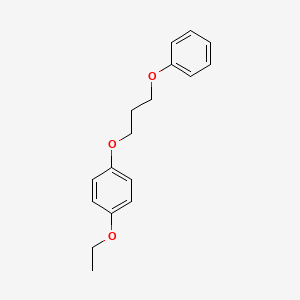![molecular formula C19H18ClNO2 B3936225 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline](/img/structure/B3936225.png)
8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline
Übersicht
Beschreibung
8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline, also known as CPQ, is a chemical compound that has been studied for its potential use in scientific research. CPQ is a quinoline derivative that has been synthesized using various methods, and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline acts as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which can lead to various physiological effects.
Biochemical and Physiological Effects
8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation and oxidative stress, protection against neuronal damage, and improvement of cognitive function. 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has also been shown to have potential therapeutic effects in animal models of Parkinson's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has several advantages for use in lab experiments, including its ability to selectively inhibit PDE10A, its potential therapeutic effects in various disease models, and its relatively low toxicity. However, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline also has limitations, including its variable yield and purity depending on the synthesis method used, and the potential for off-target effects due to its inhibition of other phosphodiesterases.
Zukünftige Richtungen
There are several potential future directions for research on 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline, including further studies on its mechanism of action, optimization of its synthesis methods, and exploration of its therapeutic potential in various disease models. Additionally, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline could be used as a tool compound to study the role of PDE10A in various biological processes, and to develop new PDE10A inhibitors with improved specificity and efficacy.
Wissenschaftliche Forschungsanwendungen
8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been studied for its potential use in scientific research, specifically in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-8-9-17(16(20)13-14)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVEEOZBRDRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Chloro-4-methylphenoxy)propoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936149.png)

![4-[(1H-indol-3-ylmethylene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3936159.png)
![8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline](/img/structure/B3936167.png)
![1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B3936169.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B3936171.png)
![4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B3936181.png)
![ethyl 2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936188.png)
![3-isopropyl-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}isoxazole-5-carboxamide](/img/structure/B3936192.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B3936200.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide](/img/structure/B3936206.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(2-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3936213.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B3936232.png)